2-(Carbomethoxy)ethylmethyldichlorosilane
Overview
Description
2-(Carbomethoxy)ethylmethyldichlorosilane is an organosilicon compound with the molecular formula C5H10Cl2O2Si. It is also known by other names such as methyl 3-[dichloro(methyl)silyl]propanoate and propanoic acid, 3-(dichloromethylsilyl)-, methyl ester . This compound is a transparent liquid with a density of 1.87 g/mL and a boiling point of 98°C . It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Carbomethoxy)ethylmethyldichlorosilane can be synthesized through the reaction of methyl 3-chloropropionate with methyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the formation of hydrogen chloride . The general reaction scheme is as follows:
CH3O2CCH2CH2Cl+CH3SiCl3→CH3O2CCH2CH2SiCl2CH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is carried out in the presence of a suitable catalyst, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Carbomethoxy)ethylmethyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrogen chloride.
Substitution: Reacts with nucleophiles to replace the chlorine atoms with other functional groups.
Condensation: Forms siloxane bonds through the reaction with other silanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Condensation: Other silanes or silanols under acidic or basic conditions.
Major Products Formed
Hydrolysis: Silanols and hydrogen chloride.
Substitution: Various substituted silanes depending on the nucleophile used.
Condensation: Siloxanes and hydrogen chloride.
Scientific Research Applications
2-(Carbomethoxy)ethylmethyldichlorosilane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: In the development of drug delivery systems and as a component in biomedical devices.
Industry: In the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Carbomethoxy)ethylmethyldichlorosilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water or other nucleophiles to form silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials and coatings .
Comparison with Similar Compounds
Similar Compounds
2-(Carbomethoxy)ethyltrichlorosilane: Similar structure but with three chlorine atoms instead of two.
Bis(trimethylsilylmethyl)dichlorosilane: Contains two trimethylsilylmethyl groups instead of a carbomethoxyethyl group.
3-Cyanopropylmethyldichlorosilane: Contains a cyanopropyl group instead of a carbomethoxyethyl group.
Uniqueness
2-(Carbomethoxy)ethylmethyldichlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its carbomethoxyethyl group allows for specific modifications and reactions that are not possible with other silanes .
Properties
IUPAC Name |
methyl 3-[dichloro(methyl)silyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNCHYFFPUDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939457 | |
Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18163-34-3 | |
Record name | Methyl 3-(dichloromethylsilyl)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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